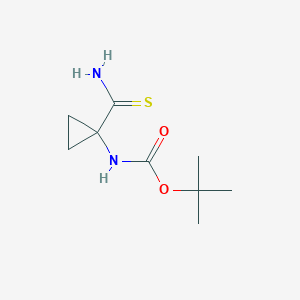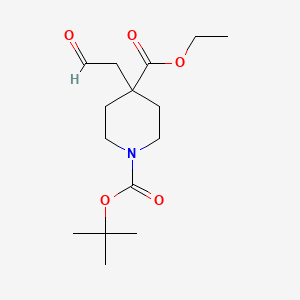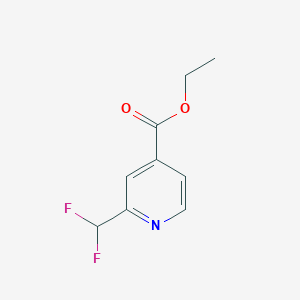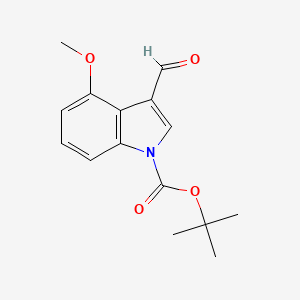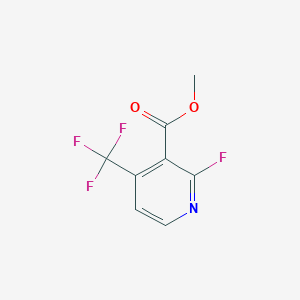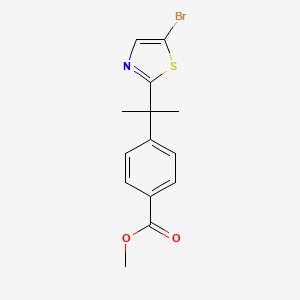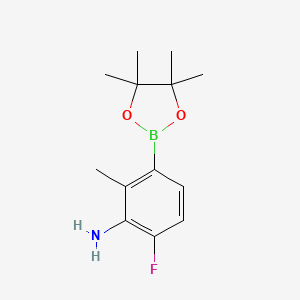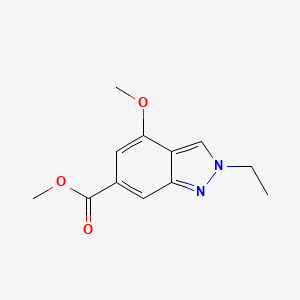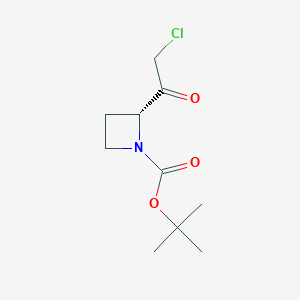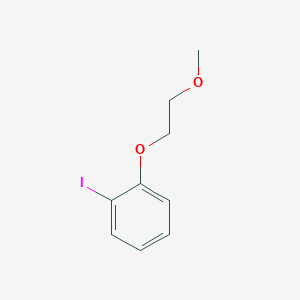
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine
Vue d'ensemble
Description
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine” is a chemical compound with the linear formula C16H28O6N2 . It is a solid substance . This product is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)NC [C@@H]1C [C@@H] (C (O)=O)N (C (OC (C) (C)C)=O)C1 . The InChI key for this compound is CJWQFOAHXWHOGR-QWRGUYRKSA-N .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine and its derivatives play a significant role in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase IV inhibitors. These compounds serve as synthons for creating various intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles. The process of double fluorination has been used to decrease the synthetic steps required for preparing these derivatives, contributing to efficient and scalable medicinal applications (Singh & Umemoto, 2011).
Intermediate for Antibacterial Agents
The compound has been identified as an important intermediate in the synthesis of quinolone antibacterial agents. Through a combination of diastereo- and enantioselective reactions, practical syntheses have been developed, highlighting its role in the production of these crucial medicinal agents (Li et al., 1995).
NMR Applications
The use of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine derivatives in 19F NMR is notable. These compounds have been used in peptides to enable sensitive detection in 19F NMR, suggesting their utility in probes and medicinal chemistry research (Tressler & Zondlo, 2014).
Catalysis and Chemical Reactions
These compounds have also been used in catalysis, such as in platinum-catalyzed asymmetric hydroformylation of olefins. Their presence in the catalyst system contributes to the efficiency and specificity of these chemical reactions (Stille et al., 1991).
Antibacterial Activity
In the field of antibacterial research, derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine have shown potential. The synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, including 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, demonstrated better antibacterial activities against various bacterial strains than their relative compounds, indicating its importance in developing new antibacterial agents (Song et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


